molecular formula C8H6BrF2NO B2904479 2-bromo-N-(2,6-difluorophenyl)acetamide CAS No. 1196093-39-6

2-bromo-N-(2,6-difluorophenyl)acetamide

Cat. No.: B2904479
CAS No.: 1196093-39-6
M. Wt: 250.043
InChI Key: LJXCVUJEUXCGMQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2,6-difluorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrF2NO and a molecular weight of 250.04 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,6-difluorophenyl)acetamide typically involves the reaction of 2,6-difluoroaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The general reaction scheme is as follows:

2,6-difluoroaniline+bromoacetyl bromideThis compound\text{2,6-difluoroaniline} + \text{bromoacetyl bromide} \rightarrow \text{this compound} 2,6-difluoroaniline+bromoacetyl bromide→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-(2,6-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-fluorophenyl)acetamide
  • 2-bromo-N-(2,4-difluorophenyl)acetamide
  • 2-bromo-N-(2,6-dichlorophenyl)acetamide

Comparison

Compared to similar compounds, 2-bromo-N-(2,6-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other bromoacetamide derivatives. The fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its efficacy in various applications.

Properties

IUPAC Name

2-bromo-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXCVUJEUXCGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2,6-difluoroaniline (1.12 g) and potassium carbonate (1.8 g) in 50 mL dichloromethane was added bromoacetyl bromide (1.5 mL) and the mixture was stirred at room temperature for 17 h. Water was added and the mixture stirred for several hours then the phases were separated on a hydrophobic frit and the organic layer was evaporated. The crude product was purified by silica gel chromatography eluting with 0-100% EtOAc/cyclohexane to give the sub-titled compound (0.92 g) as a white solid.
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